molecular formula C14H18F4N2 B1408705 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1707605-09-1

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Cat. No. B1408705
CAS RN: 1707605-09-1
M. Wt: 290.3 g/mol
InChI Key: POZRJJBKTMDTAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The chemical reactions involving such compounds are typically catalytic protodeboronation reactions . These reactions involve the use of a radical approach and are often paired with a Matteson–CH2–homologation .

Future Directions

The future directions for the research and development of compounds containing the trifluoromethyl group are promising. They are expected to continue playing a significant role in the development of new pharmaceuticals and agrochemicals due to their unique properties . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

1-[3-fluoro-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4N2/c1-19(2)10-6-8-20(9-7-10)12-5-3-4-11(15)13(12)14(16,17)18/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZRJJBKTMDTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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